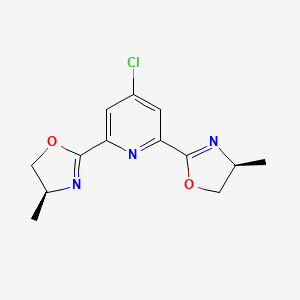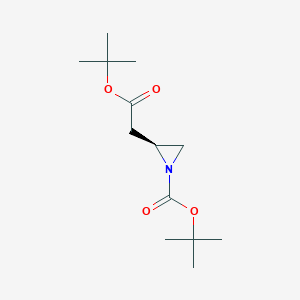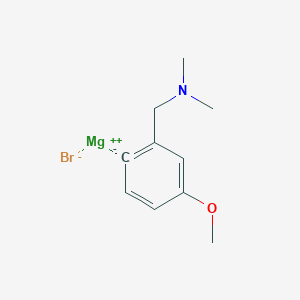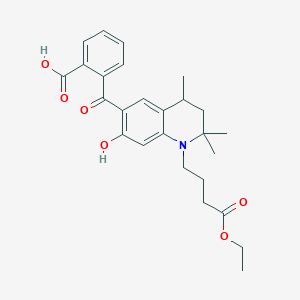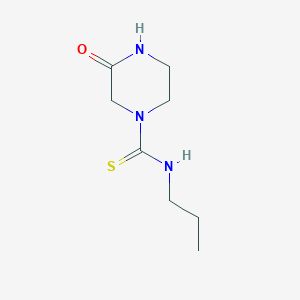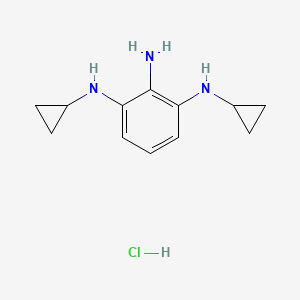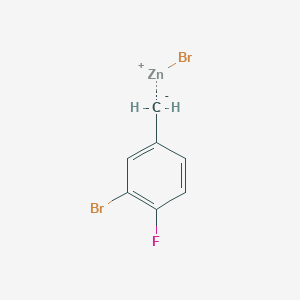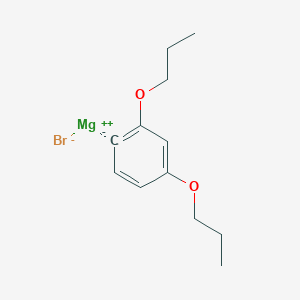
(2,4-Di-n-propyloxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Din-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is dissolved in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2,4-din-propyloxyphenyl)magnesium bromide involves the reaction of 2,4-din-propyloxybromobenzene with magnesium metal in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction proceeds as follows: [ \text{2,4-(C_3H_7O)_2C_6H_3Br} + \text{Mg} \rightarrow \text{2,4-(C_3H_7O)_2C_6H_3MgBr} ]
Industrial Production Methods: On an industrial scale, the preparation of Grignard reagents like (2,4-din-propyloxyphenyl)magnesium bromide is carried out in large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The use of high-purity magnesium and bromobenzene derivatives ensures the production of high-quality Grignard reagents.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Din-propyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: Used in nucleophilic substitution reactions.
Electrophiles: Various electrophiles can be used in coupling reactions.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
Applications De Recherche Scientifique
(2,4-Din-propyloxyphenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,4-din-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
(2,4-Dimethoxyphenyl)magnesium Bromide: Similar structure but with methoxy groups instead of propyloxy groups.
Uniqueness: (2,4-Din-propyloxyphenyl)magnesium bromide is unique due to the presence of two propyloxy groups, which can influence its reactivity and selectivity in organic synthesis. The steric and electronic effects of the propyloxy groups can lead to different reaction outcomes compared to other Grignard reagents.
Propriétés
Formule moléculaire |
C12H17BrMgO2 |
|---|---|
Poids moléculaire |
297.47 g/mol |
Nom IUPAC |
magnesium;1,3-dipropoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C12H17O2.BrH.Mg/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2;;/h5-6,10H,3-4,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OFEDPMXQROBRSQ-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=CC(=[C-]C=C1)OCCC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


